molecular formula C12H16BrNO2 B8120956 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide

2-Bromo-3-isopropoxy-N,N-dimethylbenzamide

Cat. No.: B8120956
M. Wt: 286.16 g/mol
InChI Key: DVRPMKGIPJUXNB-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropoxy-N,N-dimethylbenzamide is an organic compound with a complex structure It is characterized by the presence of a bromine atom, an isopropoxy group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide typically involves multiple steps. One common method starts with the bromination of a suitable benzamide precursor. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The isopropoxy group can be introduced through an etherification reaction, where an alcohol reacts with the benzamide under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-isopropoxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids and amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

2-Bromo-3-isopropoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Bromo-3-isopropoxy-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and isopropoxy group can participate in binding interactions with enzymes or receptors, potentially inhibiting their activity. The dimethylbenzamide moiety may also play a role in stabilizing these interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-N,N-dimethylbenzamide
  • 4-Bromo-N,N-dimethylbenzamide
  • 2-Bromo-N,N-dimethylbenzamide

Uniqueness

2-Bromo-3-isopropoxy-N,N-dimethylbenzamide is unique due to the presence of the isopropoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications.

Properties

IUPAC Name

2-bromo-N,N-dimethyl-3-propan-2-yloxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8(2)16-10-7-5-6-9(11(10)13)12(15)14(3)4/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVRPMKGIPJUXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1Br)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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